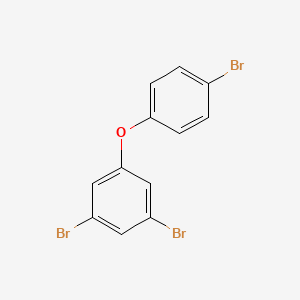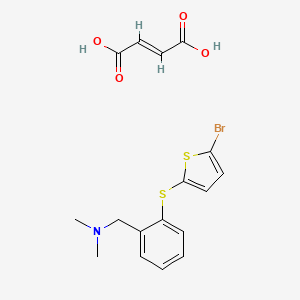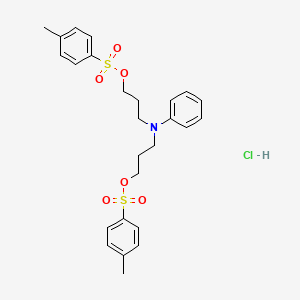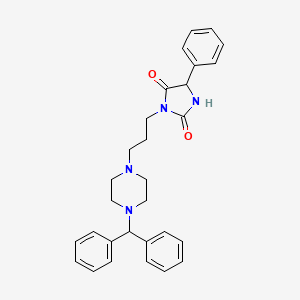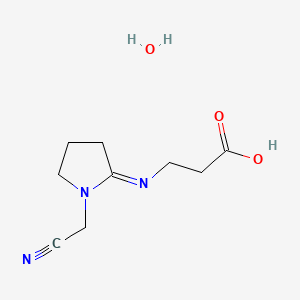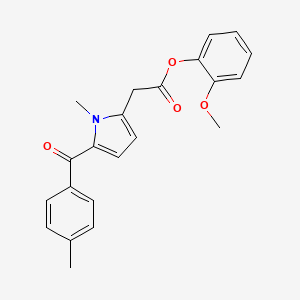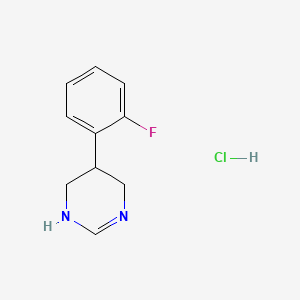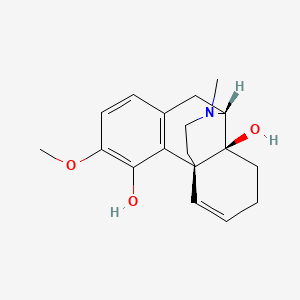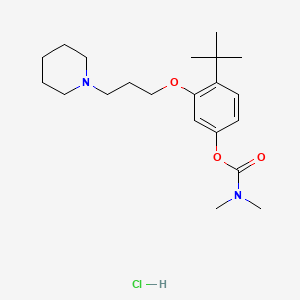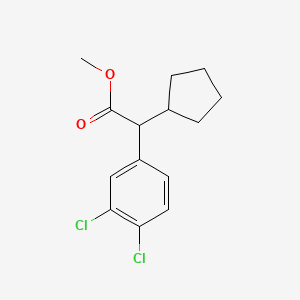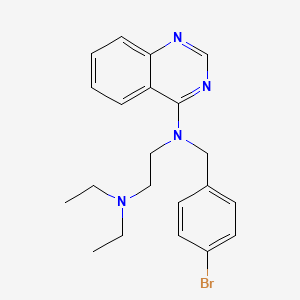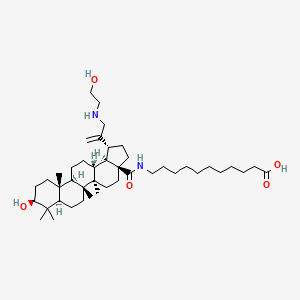
N-(3beta-Hydroxy-30-((2'-hydroxyethyl)amino)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3beta-Hydroxy-30-((2’-hydroxyethyl)amino)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid is a complex organic compound that belongs to the class of lupane-type triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxy-30-((2’-hydroxyethyl)amino)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid typically involves multiple steps, including:
Starting Material: The synthesis often begins with a lupane-type triterpenoid, such as betulin or betulinic acid.
Functional Group Modification: Various functional groups are introduced or modified through reactions such as hydroxylation, amination, and esterification.
Coupling Reactions: The final step involves coupling the modified lupane derivative with 11-aminoundecanoic acid under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Optimization of Reaction Conditions: Scaling up the reactions while optimizing temperature, pressure, and solvent conditions.
Purification Techniques: Using techniques like chromatography and crystallization to purify the final product.
Quality Control: Ensuring the consistency and purity of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3beta-Hydroxy-30-((2’-hydroxyethyl)amino)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Functional groups can be substituted to introduce new properties.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3beta-Hydroxy-30-((2’-hydroxyethyl)amino)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in the body.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: A lupane-type triterpenoid with similar biological activities.
Betulin: Another lupane derivative with potential therapeutic applications.
Lupeol: Known for its anti-inflammatory and anticancer properties.
Uniqueness
N-(3beta-Hydroxy-30-((2’-hydroxyethyl)amino)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid is unique due to its specific functional groups and the combination of a lupane-type triterpenoid with an amino acid derivative, which may confer distinct biological activities and therapeutic potential.
Properties
CAS No. |
150840-88-3 |
|---|---|
Molecular Formula |
C43H74N2O5 |
Molecular Weight |
699.1 g/mol |
IUPAC Name |
11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-hydroxy-1-[3-(2-hydroxyethylamino)prop-1-en-2-yl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid |
InChI |
InChI=1S/C43H74N2O5/c1-30(29-44-27-28-46)31-18-23-43(38(50)45-26-14-12-10-8-7-9-11-13-15-36(48)49)25-24-41(5)32(37(31)43)16-17-34-40(4)21-20-35(47)39(2,3)33(40)19-22-42(34,41)6/h31-35,37,44,46-47H,1,7-29H2,2-6H3,(H,45,50)(H,48,49)/t31-,32+,33-,34+,35-,37+,40-,41+,42+,43-/m0/s1 |
InChI Key |
APXSNOBWUOFVSY-LBPZTPFYSA-N |
Isomeric SMILES |
C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C(=C)CNCCO)C(=O)NCCCCCCCCCCC(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CNCCO)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


